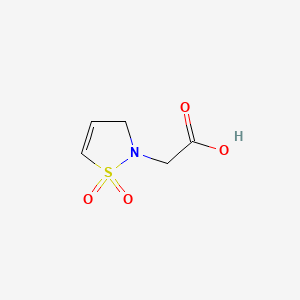
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is a chemical compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate the production of large quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen atoms into the compound.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to remove oxygen atoms or introduce hydrogen atoms.
Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different degrees of saturation.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazin-2-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetic acid
- (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-acetic acid
Uniqueness
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2792202-19-6 |
|---|---|
Molekularformel |
C5H7NO4S |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H7NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1,3H,2,4H2,(H,7,8) |
InChI-Schlüssel |
JKMBXFFKKYVICO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CS(=O)(=O)N1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
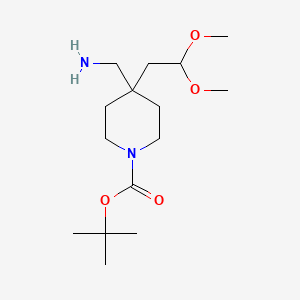
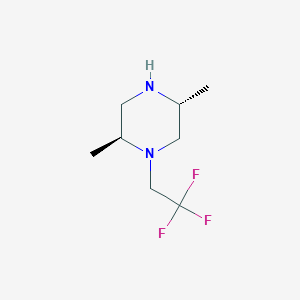

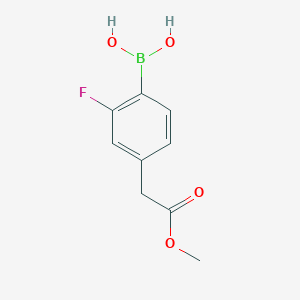
![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
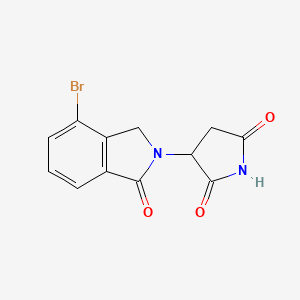


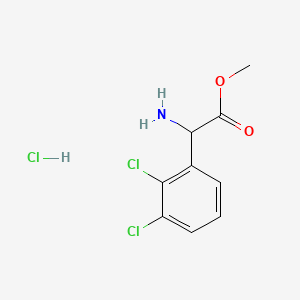

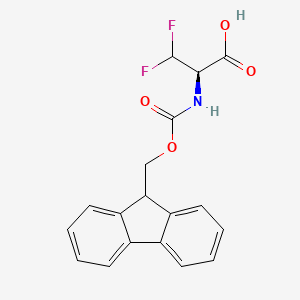
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
